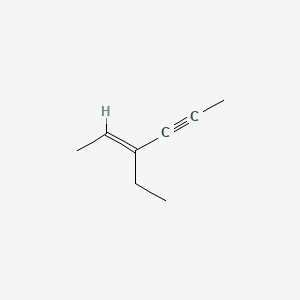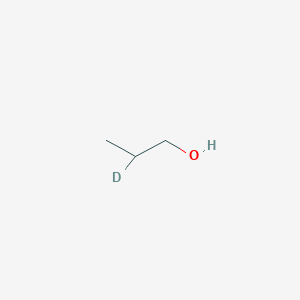
1-Propan-2-D-ol(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propan-2-D-ol(9ci), also known as propyl-2-d-alcohol, is a deuterated form of isopropanol. It is a secondary alcohol where the hydrogen atom in the hydroxyl group is replaced by deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include a higher molecular weight and different spectroscopic characteristics compared to its non-deuterated counterpart.
準備方法
Synthetic Routes and Reaction Conditions: 1-Propan-2-D-ol(9ci) can be synthesized through the deuteration of isopropanol. This process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D₂O) as the deuterium source. The reaction is usually catalyzed by a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) under reflux conditions.
Industrial Production Methods: Industrial production of 1-Propan-2-D-ol(9ci) follows similar principles but on a larger scale. The process involves the continuous flow of isopropanol and deuterium oxide through a reactor containing a suitable catalyst. The reaction conditions are optimized to ensure maximum deuterium incorporation while minimizing side reactions.
化学反応の分析
Types of Reactions: 1-Propan-2-D-ol(9ci) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to acetone using oxidizing agents such as chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).
Reduction: It can be reduced to propane using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are often used in substitution reactions.
Major Products:
Oxidation: Acetone
Reduction: Propane
Substitution: Various alkyl halides depending on the substituent used
科学的研究の応用
1-Propan-2-D-ol(9ci) has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis and isotope labeling studies.
Biology: Employed in metabolic studies to trace biochemical pathways involving alcohol dehydrogenase.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: Applied in the production of deuterated solvents and reagents for NMR spectroscopy.
作用機序
The mechanism of action of 1-Propan-2-D-ol(9ci) involves its interaction with various molecular targets and pathways. In metabolic studies, it is oxidized by alcohol dehydrogenase to form acetone, which can then be further metabolized. The presence of deuterium alters the rate of these reactions due to the kinetic isotope effect, providing valuable insights into enzyme kinetics and metabolic pathways.
類似化合物との比較
1-Propan-2-D-ol(9ci) can be compared with other deuterated alcohols such as:
2-Propanol-OD: Another deuterated form of isopropanol where the deuterium is in the hydroxyl group.
1-Propan-1,1-d2-ol: A deuterated form of 1-propanol with two deuterium atoms.
Methanol-d4: A fully deuterated form of methanol.
Uniqueness: 1-Propan-2-D-ol(9ci) is unique due to its specific deuterium placement, which provides distinct spectroscopic properties and kinetic isotope effects. This makes it particularly useful in studies requiring precise isotope labeling and tracing.
特性
分子式 |
C3H8O |
|---|---|
分子量 |
61.10 g/mol |
IUPAC名 |
2-deuteriopropan-1-ol |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i2D |
InChIキー |
BDERNNFJNOPAEC-VMNATFBRSA-N |
異性体SMILES |
[2H]C(C)CO |
正規SMILES |
CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B13785279.png)
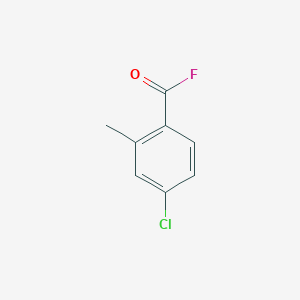

![2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole](/img/structure/B13785311.png)
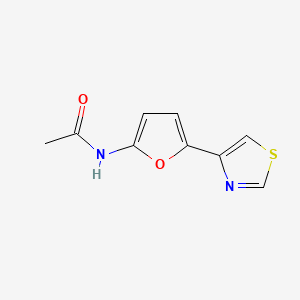
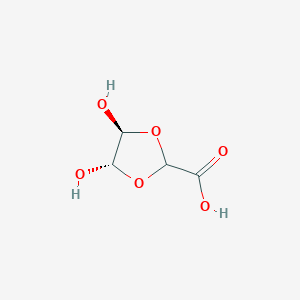
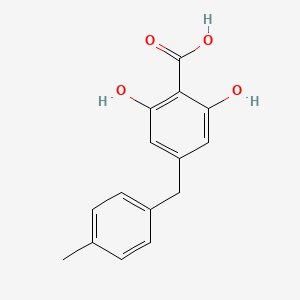

![[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol](/img/structure/B13785352.png)
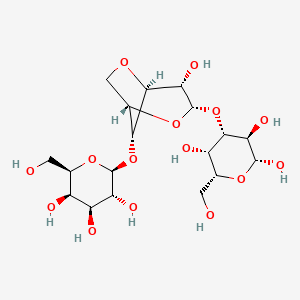
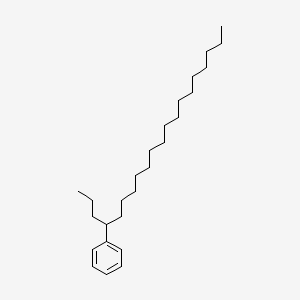

![Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate](/img/structure/B13785369.png)
